

# 3-(Trifluoromethyl)phenol structure and molecular formula

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Compound of Interest		
Compound Name:	3-(Trifluoromethyl)phenol	
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An In-depth Technical Guide to 3-(Trifluoromethyl)phenol

### **Abstract**

**3-(Trifluoromethyl)phenol**, also known as m-hydroxybenzotrifluoride, is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its unique chemical structure, characterized by a trifluoromethyl group on the phenolic ring, imparts desirable properties such as enhanced metabolic stability and bioavailability to molecules that incorporate it. This document provides a comprehensive overview of the structure, properties, synthesis, and applications of **3-(Trifluoromethyl)phenol**, with a focus on its role in drug development.

### **Chemical Structure and Molecular Formula**

**3-(Trifluoromethyl)phenol** consists of a benzene ring substituted with a hydroxyl (-OH) group and a trifluoromethyl (-CF<sub>3</sub>) group at positions 1 and 3, respectively. The trifluoromethyl group is a strong electron-withdrawing substituent, which influences the chemical reactivity and physical properties of the molecule.

Molecular Formula: C7H5F3O

Synonyms: m-Cresol,  $\alpha,\alpha,\alpha$ -trifluoro-;  $\alpha,\alpha,\alpha$ -Trifluoro-m-cresol; m-(Trifluoromethyl)phenol; m-Hydroxybenzotrifluoride; 3-Hydroxybenzotrifluoride.



Caption: Chemical structure of **3-(Trifluoromethyl)phenol**.

## **Physicochemical Properties**

A summary of the key physicochemical properties of **3-(Trifluoromethyl)phenol** is presented in the table below.

Property	Value	Reference(s)
Molecular Weight	162.11 g/mol	
CAS Number	98-17-9	
Appearance	Clear colourless to light yellow liquid	
Melting Point	-2 to -1.8 °C	
Boiling Point	178-179 °C	
Density	1.333 g/mL at 25 °C	
Refractive Index (n20/D)	1.458	
рКа	8.68 at 25 °C	
Vapor Pressure	0.56 mmHg at 40 °C	
Flash Point	73 °C (163.4 °F) - closed cup	
Water Solubility	Insoluble	

## **Spectroscopic Data**

- ¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the aromatic protons appear as a multiplet, while the hydroxyl proton presents as a broad singlet.
- $^{13}$ C NMR Spectroscopy: The carbon atom attached to the hydroxyl group is deshielded and typically absorbs in the 50-80  $\delta$  range.
- Infrared (IR) Spectroscopy: The IR spectrum shows a characteristic broad absorption for the
   O-H stretch in the range of 3300-3600 cm<sup>-1</sup>. A strong C-O stretching absorption is observed



near 1050 cm<sup>-1</sup>. Aromatic ring bands are also present around 1500 and 1600 cm<sup>-1</sup>.

 Mass Spectrometry (MS): High-resolution mass spectrometry can be used for the unambiguous determination of the molecular formula. The electron ionization (EI) mass spectrum typically shows the molecular ion peak (M+) at m/z 162.

# Experimental Protocols Synthesis of 3-(Trifluoromethyl)phenol

A common method for synthesizing **3-(Trifluoromethyl)phenol** involves a diazotization reaction of 3-(trifluoromethyl)aniline followed by hydrolysis. A continuous flow reactor method has been developed to improve safety and yield.

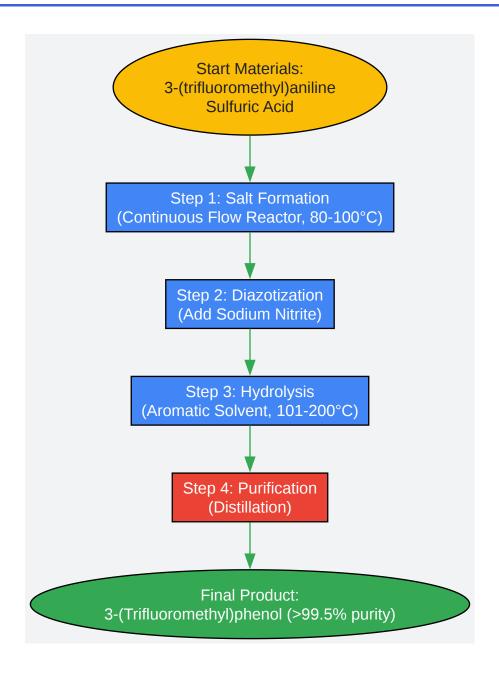
#### Materials:

- 3-(trifluoromethyl)aniline
- Sulfuric acid aqueous solution
- Sodium nitrite aqueous solution
- Aromatic solvent (e.g., xylene)

#### Procedure:

- Salt Formation: In a continuous flow reactor, an aqueous solution of sulfuric acid and 3-(trifluoromethyl)aniline are reacted to form a sulfate salt solution. This reaction can be carried out at a temperature range of 5°C-150°C, preferably between 80°C-100°C.
- Diazotization: The resulting sulfate solution is then reacted with an aqueous solution of sodium nitrite in the continuous flow reactor to yield a diazonium salt solution.
- Hydrolysis: The diazonium salt solution undergoes a hydrolysis reaction in the presence of an aromatic solvent at a temperature of 101°C-200°C to produce 3-(Trifluoromethyl)phenol.
- Purification: The product can be purified by distillation to achieve a purity of over 99.5%.





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Caption: Workflow for the synthesis of **3-(Trifluoromethyl)phenol**.

## **Applications in Drug Development**

**3-(Trifluoromethyl)phenol** is a crucial building block in the synthesis of various pharmaceuticals. The trifluoromethyl group is highly electronegative and lipophilic, which can enhance the metabolic stability and binding affinity of drug molecules.



- Serotonin Uptake Inhibitors: This compound is a key intermediate in the synthesis of drugs designed to treat depression. For instance, 3-(trifluoromethylphenoxy)-3-phenylpropylamines, which are specific inhibitors of serotonin uptake, are synthesized using 3-(trifluoromethyl)phenol. The inclusion of a -CF<sub>3</sub> group can significantly increase the potency of such inhibitors.
- Antiglaucoma Agents: 3-(Trifluoromethyl)phenol is used in the preparation of travoprost, a
  prostaglandin analog used to treat glaucoma.
- Other Therapeutic Agents: Derivatives of **3-(Trifluoromethyl)phenol** are being investigated as potential new therapeutic agents, including urease inhibitors.

The trifluoromethyl group's ability to increase the potency of pharmacologically active molecules has been demonstrated in various structure-activity relationship (SAR) studies, making **3-(Trifluoromethyl)phenol** a valuable component in the drug discovery process.

## Safety and Handling

**3-(Trifluoromethyl)phenol** is classified as an irritant and is toxic. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, eye shields, and a respirator, should be used when handling this chemical. It is a combustible liquid and should be stored in a well-ventilated area.

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